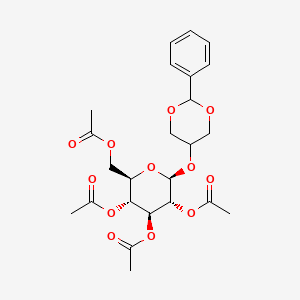
(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers) is a lignan derivative found in the seeds of the common garden bean. This compound is known for its anti-inflammatory properties and its ability to inhibit the production of inflammatory mediators such as TNF-α and IL-6 by inhibiting cell signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (rac-Enterodiol)-O-glucuronide involves the glucuronidation of rac-Enterodiol. The process typically includes the following steps:
Starting Material: rac-Enterodiol, a lignan found in the seeds of the common garden bean.
Glucuronidation Reaction: The hydroxyl groups of rac-Enterodiol are reacted with glucuronic acid or its derivatives under acidic or enzymatic conditions to form (rac-Enterodiol)-O-glucuronide.
Industrial Production Methods
Industrial production methods for (rac-Enterodiol)-O-glucuronide are not well-documented in the public domain. the process would likely involve large-scale glucuronidation reactions using optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(rac-Enterodiol)-O-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent lignan, rac-Enterodiol.
Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: rac-Enterodiol.
Substitution Products: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
(rac-Enterodiol)-O-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignan derivatives.
Biology: Investigated for its role in inhibiting inflammatory mediators and its potential therapeutic effects in inflammatory diseases.
Medicine: Explored for its anti-inflammatory properties and potential use in treating conditions such as bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents
Wirkmechanismus
The mechanism of action of (rac-Enterodiol)-O-glucuronide involves the inhibition of cell signaling pathways that produce inflammatory mediators. The compound targets molecular pathways involving TNF-α and IL-6, thereby reducing inflammation and its associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enterolactone: Another lignan derivative with similar anti-inflammatory properties.
Secoisolariciresinol diglucoside: A lignan found in flaxseed with antioxidant and anti-inflammatory effects.
Matairesinol: A lignan with potential anticancer and anti-inflammatory properties.
Uniqueness
(rac-Enterodiol)-O-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, rac-Enterodiol. This modification allows for more effective inhibition of inflammatory mediators and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
76543-20-9 |
|---|---|
Molekularformel |
C₂₄H₃₀O₁₀ |
Molekulargewicht |
478.49 |
Synonyme |
3-[2,3-bis(Hydroxymethyl)-4-(3-hydroxyphenyl)butyl]phenyl-β-D-glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-(4-hydroxy-3-(3-hydroxybenzyl)-2-(hydroxymethyl)butyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


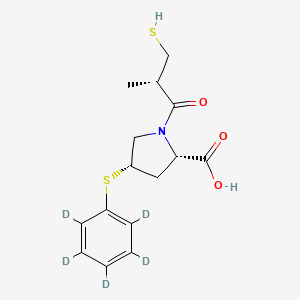
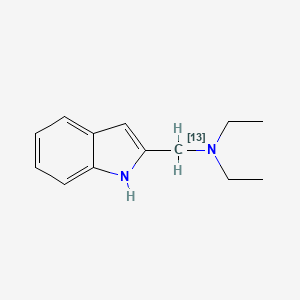

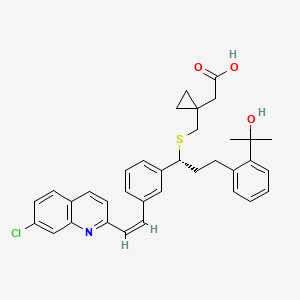
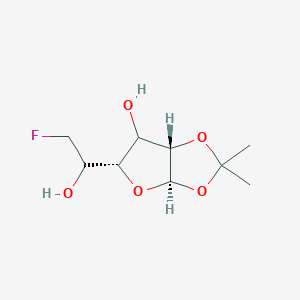
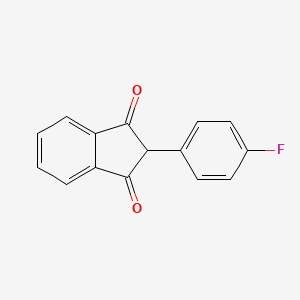
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
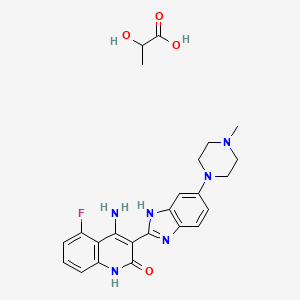

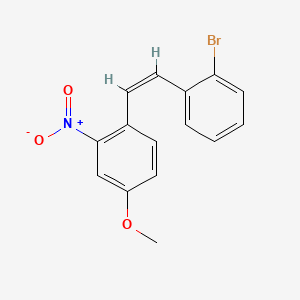
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
